molecular formula C18H20N2O3 B496031 2-[(2-Butoxybenzoyl)amino]benzamide

2-[(2-Butoxybenzoyl)amino]benzamide

Cat. No.: B496031
M. Wt: 312.4g/mol
InChI Key: ZXROECUZXHQVSD-UHFFFAOYSA-N
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Description

2-[(2-Butoxybenzoyl)amino]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and oncology research. While specific data on this compound is limited, its core structural motif is shared with a class of compounds known to be potent inhibitors of the Hedgehog (Hh) signaling pathway . The aberrant activation of this pathway is a recognized driver in several cancers, including basal cell carcinoma, medulloblastoma, and others . Researchers investigating novel anticancer agents may find value in this compound, as related 2-methoxybenzamide derivatives have demonstrated a mechanism of action that involves binding to the Smoothened (Smo) receptor. By targeting Smo, a key bottleneck in the Hh pathway, these analogs effectively prevent its ciliary translocation and block the subsequent expression of pro-tumorigenic genes . Furthermore, such benzamide-based inhibitors have shown promising activity against drug-resistant cell lines and Smo mutants, highlighting their potential for overcoming acquired resistance to existing therapies . This makes this compound a potentially valuable chemical tool for probing the mechanisms of Hedgehog-driven cancers and exploring new therapeutic strategies.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4g/mol

IUPAC Name

2-[(2-butoxybenzoyl)amino]benzamide

InChI

InChI=1S/C18H20N2O3/c1-2-3-12-23-16-11-7-5-9-14(16)18(22)20-15-10-6-4-8-13(15)17(19)21/h4-11H,2-3,12H2,1H3,(H2,19,21)(H,20,22)

InChI Key

ZXROECUZXHQVSD-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The compound 2-[(2-butoxybenzoyl)amino]benzamide has the molecular formula C18H20N2O3C_{18}H_{20}N_{2}O_{3} and a molecular weight of approximately 312.36 g/mol. Its structure consists of a benzamide moiety substituted with a butoxybenzoyl group, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzamide compounds exhibit significant antimicrobial properties. Compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains and fungi. For instance, studies have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal species .

Table 1: Antimicrobial Activity of Benzamide Derivatives

Compound NameMIC (µM)Activity Type
N11.27Gram-positive bacteria
N81.43Gram-negative bacteria
N222.60Fungal strains

Anticancer Properties

The anticancer potential of this compound has been investigated through various studies. Compounds in this class have shown activity against human colorectal carcinoma cell lines, with some derivatives exhibiting lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil . The mechanism of action often involves the inhibition of specific cellular pathways essential for cancer cell survival.

Table 2: Anticancer Activity Against HCT116 Cell Line

Compound NameIC50 (µM)Comparison
N95.85More potent than 5-FU
N184.53More potent than 5-FU

Analgesic Properties

Benzamide derivatives, including those similar to this compound, have also been explored for their analgesic properties. Some compounds have demonstrated efficacy comparable to traditional analgesics like morphine but with reduced dependency risks . This aspect is particularly valuable in developing pain management therapies with fewer side effects.

Case Study 1: Antimicrobial Evaluation

In a study published in PMC, researchers synthesized several benzamide derivatives and tested their antimicrobial activity against various pathogens. The results indicated that modifications to the benzamide structure significantly influenced antimicrobial potency, highlighting the role of substituents in enhancing activity .

Case Study 2: Anticancer Screening

Another research effort focused on evaluating the anticancer activity of benzamide analogs against HCT116 cells. The study revealed that certain structural modifications led to increased cytotoxicity against cancer cells while maintaining selectivity over normal cells, suggesting potential for therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The benzamide scaffold is highly versatile, with modifications significantly altering bioactivity. Below is a comparative analysis of 2-[(2-Butoxybenzoyl)amino]benzamide and related compounds:

Compound Key Substituents Molecular Weight Reported Bioactivity References
This compound 2-Butoxybenzoyl ~327.36 g/mol Not explicitly reported -
2-[(2-Iodobenzoyl)amino]benzamide 2-Iodobenzoyl 383.18 g/mol Potential radioimaging/therapeutic agent
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Thienylmethylthio, pyridinyl ~425.52 g/mol Anticancer, antiviral
N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide Azetidinone, chloroaryl ~444.30 g/mol Potent antimicrobial agent
N-[1-(Benzoyloxy)ethyl]benzamide Benzoyloxyethyl ~269.30 g/mol Isolated from Litsea glutinosa; low cytotoxicity

Key Comparative Insights

Thioether-containing analogs (e.g., thienylmethylthio derivatives) exhibit higher metabolic stability due to sulfur’s resistance to oxidation, a feature absent in the target compound .

Antimicrobial and Anticancer Activity: Azetidinone derivatives (e.g., compound 4 in ) show superior antimicrobial activity due to their β-lactam-like structure, which disrupts bacterial cell wall synthesis . Thiazolyl and isoxazolyl substituents (e.g., compound 20 in ) enhance anticancer activity by targeting kinases or viral proteases, suggesting that heterocyclic additions could optimize this compound’s efficacy .

QSAR and Topological Parameters: QSAR studies on azetidinone derivatives highlight the importance of topological indices (e.g., Balaban index) in predicting antimicrobial activity.

Natural vs. Synthetic Derivatives :

  • Natural benzamides (e.g., N-[1-(benzoyloxy)ethyl]benzamide from Litsea garrettii) exhibit minimal cytotoxicity, contrasting with synthetic analogs designed for targeted bioactivity. This suggests that synthetic modifications (e.g., butoxy addition) could balance potency and safety .

Preparation Methods

Alkylation of 2-Hydroxybenzoic Acid

The synthesis begins with the introduction of the butoxy group to 2-hydroxybenzoic acid. This step employs an alkylation reaction using butyl bromide in the presence of potassium carbonate (K₂CO₃) as a base and acetonitrile as the solvent. The reaction proceeds under reflux (80–100°C) for 6–10 hours, achieving yields of 70–85%.

Reaction Conditions:

  • Substrate: 2-Hydroxybenzoic acid (1.0 equiv)

  • Alkylating Agent: Butyl bromide (2.4 equiv)

  • Base: K₂CO₃ (2.4 equiv)

  • Solvent: Acetonitrile

  • Temperature: Reflux (80–100°C)

  • Time: 6–10 hours

This method avoids side reactions such as O-alkylation due to the polar solvent’s ability to stabilize the phenoxide intermediate.

Formation of 2-Butoxybenzoyl Chloride

The alkylated product, 2-butoxybenzoic acid, is converted to its acid chloride using thionyl chloride (SOCl₂). Excess SOCl₂ (3–4 equiv) is refluxed with the acid for 2–3 hours, followed by distillation to remove residual reagent. This step achieves near-quantitative conversion.

Critical Parameters:

  • Thionyl Chloride: 3–4 equivalents

  • Temperature: Reflux (70–80°C)

  • Time: 2–3 hours

Amide Bond Formation with 2-Aminobenzamide

The final step involves coupling 2-butoxybenzoyl chloride with 2-aminobenzamide. Two approaches are validated:

Direct Coupling in Polar Aprotic Solvents

In dichloromethane (DCM) or tetrahydrofuran (THF), 2-aminobenzamide (1.0 equiv) reacts with the acid chloride (1.1 equiv) in the presence of triethylamine (TEA, 1.5 equiv) as an HCl scavenger. The reaction proceeds at room temperature for 4–6 hours, yielding 65–75%.

Phase-Transfer Catalyzed Coupling

Using tetrabutylammonium bromide (TBAB, 0.01 equiv) in acetonitrile/water (300:1 v/v) enhances reactivity. This method achieves yields of 80–85% under argon at room temperature.

Comparative Data:

MethodSolventCatalystYield (%)Time (h)
Direct CouplingDCMTEA65–754–6
Phase-Transfer CatalysisMeCN/H₂OTBAB80–8524

Optimization Strategies and Mechanistic Insights

Role of Solvent Polarity

Polar solvents like acetonitrile stabilize transition states in alkylation and amidation steps, reducing byproduct formation. Non-polar solvents (e.g., toluene) result in slower reaction rates and lower yields.

Catalytic Enhancements

Phase-transfer catalysts (e.g., TBAB) facilitate interfacial reactions in biphasic systems, improving mass transfer and reaction efficiency. This is critical for SNAr reactions involving poorly soluble intermediates.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • IR Spectroscopy: N-H stretches (3300 cm⁻¹), C=O (1680 cm⁻¹), and C-O-C (1250 cm⁻¹) confirm the amide and ether linkages.

  • NMR: ¹H NMR signals at δ 8.2–8.5 ppm (amide NH), δ 6.8–7.6 ppm (aromatic protons), and δ 1.0–1.6 ppm (butoxy CH₂/CH₃).

Purity Assessment

HPLC analysis with a C18 column (MeCN/H₂O = 70:30) shows >98% purity for optimized phase-transfer catalyzed products.

Challenges and Alternative Routes

Competing Side Reactions

  • O- vs. N-Alkylation: Excess alkylating agent and polar solvents minimize O-alkylation byproducts.

  • Hydrolysis of Acid Chloride: Anhydrous conditions are critical during coupling to prevent hydrolysis to the carboxylic acid.

Alternative Coupling Reagents

Carbodiimides (e.g., DCC) and HOAt achieve comparable yields (75–80%) but require additional purification steps to remove urea byproducts .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[(2-Butoxybenzoyl)amino]benzamide?

Answer: The synthesis typically involves amide bond formation between 2-butoxybenzoyl chloride and 2-aminobenzamide. Key steps include:

  • Coupling Reagents : Use activating agents like pyridine or DMAP to facilitate nucleophilic acyl substitution .
  • Solvent Selection : Dichloromethane (CH₂Cl₂) or methanol (MeOH) under anhydrous conditions ensures high yields .
  • Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane) is advised to remove unreacted precursors .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the presence of the butoxy group (δ ~1.0–1.6 ppm for CH₂ and CH₃) and amide carbonyl (~168–170 ppm) .
  • X-ray Crystallography : Single-crystal diffraction confirms bond angles and spatial arrangement, especially for resolving steric hindrance in the benzamide moiety .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₈H₂₀N₂O₃; theoretical m/z 312.147) .

Q. What stability considerations are critical for handling this compound in experimental workflows?

Answer:

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the amide bond .
  • Decomposition Monitoring : Use UHPLC/MS/MS to detect degradation products like 2-aminobenzamide or 2-butoxybenzoic acid under accelerated thermal stress (40°C, 75% RH) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Answer:

  • Functional Group Modifications : Replace the butoxy group with isosteres (e.g., thioether, morpholine) to enhance solubility or target affinity .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains or GPCRs) .
  • In Vitro Assays : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to correlate substituent effects with cytotoxicity .

Q. What strategies address contradictions in pharmacological data across studies involving this compound?

Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Metabolite Profiling : Compare metabolic stability in hepatic microsomes (human vs. rodent) to explain species-specific discrepancies .
  • Dose-Response Validation : Replicate dose curves (IC₅₀) under controlled oxygen levels (hypoxia vs. normoxia) for cytotoxicity studies .

Q. What computational tools are effective for predicting the synthetic accessibility of novel this compound analogs?

Answer:

  • Retrosynthetic Planning : Use Pistachio or Reaxys databases to identify feasible precursors and reaction pathways .
  • Quantum Mechanical Calculations : Employ Gaussian 09 to optimize transition states for amide bond formation, reducing trial-and-error synthesis .
  • Machine Learning : Train models on existing benzamide reaction data to predict yields and side-product formation .

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